1,10-Bis(trichlorosilyl)decane
Description
Contextualization within Organosilicon Chemistry Research
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has been a field of extensive research since the pioneering work of Frederic Kipping in the early 20th century. wikipedia.org These compounds are typically colorless, flammable, hydrophobic, and stable in air. wikipedia.org Within this broad field, 1,10-bis(trichlorosilyl)decane, with the chemical formula C₁₀H₂₀Cl₆Si₂, emerges as a compound of interest. researchgate.netgelest.com Its structure features two highly reactive trichlorosilyl (B107488) (-SiCl₃) groups at the termini of a ten-carbon alkane chain. lookchem.com The reactivity of this molecule is largely dictated by the Si-Cl bonds, which are susceptible to nucleophilic attack and readily hydrolyze to form siloxane networks. This reactivity makes it a valuable precursor in the synthesis of various organosilicon compounds and for surface modification applications.
The carbon-silicon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This inherent polarity, coupled with the presence of six chlorine atoms, enhances the electrophilic character of the silicon atoms in this compound, making it a versatile reagent in organic synthesis. It can undergo substitution reactions with nucleophiles like alcohols and amines, and participate in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts.
Evolution of Research on Bis(trichlorosilyl)alkanes and their Role in Advanced Materials Science
The study of bis(trichlorosilyl)alkanes is a significant sub-field of organosilicon chemistry, driven by their potential as coupling agents and precursors to advanced materials. Early synthetic methods, such as the Rochow synthesis, involved passing dihaloalkanes over a silicon-copper mixture at high temperatures to produce bis-trichlorosilylalkanes, albeit in low yields. cdnsciencepub.com A key advancement in the synthesis of related compounds was the Benkeser reaction, which utilized trichlorosilane (B8805176) and a tertiary amine to form carbon-silicon bonds. researchgate.net More recent methods involve the dehydrohalogenative coupling of dichlorinated alkanes with trichlorosilane in the presence of a catalyst like tetrabutylphosphonium (B1682233) chloride, offering improved yields. Industrial production has moved towards continuous processes, which can be carried out isothermally and isobarically in reactors like a plug flow or continuous stirred tank reactor. google.com
Bis(trichlorosilyl)alkanes, also known as dipodal silanes, are crucial in materials science for their ability to form robust and durable surface modifications. gelest.comresearchgate.net Unlike conventional silanes with a single silicon attachment point, dipodal silanes can form up to six bonds with a substrate, leading to enhanced hydrolytic stability. gelest.com This improved durability is attributed to a higher crosslink density at the interface. researchgate.net Consequently, they are used to improve the mechanical properties and stability of polymeric materials, create hydrophobic coatings, and enhance adhesion between organic and inorganic materials. cymitquimica.com Research has shown that surfaces modified with dipodal silanes exhibit significantly better hydrolytic stability compared to those treated with monopodal silanes. The applications of these materials are expanding, with potential in areas like alternative energy and medical devices. gelest.comgelest.com
Distinctive Features and Research Opportunities Pertaining to the Decane (B31447) Bridging Ligand
The terminal positioning of the trichlorosilyl groups on the decane chain allows for the formation of bridged structures on surfaces, which can significantly enhance the longevity of coatings in aggressive aqueous environments. researchgate.net Research has demonstrated that the positioning of the silicon bonding sites is critical in the self-assembly of dipodal silanes. researchgate.net The long decane spacer allows the molecule to span greater distances and potentially form more complex and crosslinked interfacial structures compared to its shorter-chain counterparts. researchgate.net This opens up avenues for designing advanced materials with tailored properties, such as microporous inorganic-organic hybrids with specific surface characteristics. acs.org The synthesis of new long-spaced oligomers, for instance, has been explored by reacting similar long-chain dibromoalkanes. researchgate.net Further investigation into the influence of the decane bridge on the kinetics of hydrolysis and condensation, as well as the mechanical and thermal properties of the resulting materials, presents a rich area for future research. gelest.commdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀Cl₆Si₂ |
| Molecular Weight | 409.16 g/mol |
| Boiling Point | 356°C at 760 mmHg |
| Flash Point | 155.4°C |
| Density | 1.227 g/cm³ |
| LogP | 7.41780 |
| Rotatable Bond Count | 9 |
Source: researchgate.netgelest.comlookchem.com
Table 2: Comparison of Related Bis(silyl)alkanes
| Compound | Molecular Formula | Bridging Ligand | Key Feature |
|---|---|---|---|
| This compound | C₁₀H₂₀Cl₆Si₂ | Decane | Long, flexible hydrophobic chain. |
| Bis(trichlorosilyl)methane | CH₂Cl₆Si₂ | Methane | Shortest bridge, high reactivity. lookchem.com |
| 1,2-Bis(triethoxysilyl)ethane | C₈H₂₀O₆Si₂ | Ethane | Used in corrosion-resistant coatings. gelest.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(10-trichlorosilyldecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl6Si2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVBUOCFAAEWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237911 | |
| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-62-6 | |
| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, 1,10-decanediylbis[trichloro | |
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Synthetic Methodologies and Precursor Chemistry Research
Established Synthetic Pathways for 1,10-Bis(trichlorosilyl)decane
Two primary strategies have emerged for the synthesis of this compound: the reaction of a dihaloalkane with trichlorosilane (B8805176) and the hydrosilylation of a diene.
One established method for preparing this compound involves the reaction of 1,10-dichlorodecane (B1670031) with trichlorosilane. chemicalbook.com This reaction typically requires the presence of a catalyst to facilitate the coupling. Tetra-n-butylphosphonium chloride has been identified as a suitable catalyst for this transformation. The process is generally carried out under an inert atmosphere in a sealed tube at elevated temperatures, for example, at 150°C for approximately 6 hours. Industrial-scale production may involve continuous processes using a fluid-form catalyst at pressures not exceeding 600 psi.
Table 1: Synthesis of this compound from 1,10-Dichlorodecane
| Reactants | Catalyst | Temperature | Time | Notes |
|---|
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is another key synthetic route. For this compound, this involves the double hydrosilylation of 1,9-decadiene (B157367) with trichlorosilane. google.com This reaction is catalyzed by various transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being common. google.com Rhodium and nickel compounds are also known to catalyze hydrosilylation reactions. google.com
A significant challenge in the hydrosilylation of terminal dienes is controlling the regioselectivity. The reaction can potentially yield the terminal (α,ω-bis(silyl)) product or internal isomers. Research has focused on optimizing catalysts and reaction conditions to favor the desired terminal addition. For instance, palladium-catalyzed hydrosilylation of 1-octene (B94956) with trichlorosilane has been shown to produce a high ratio of the terminal silylation product. libretexts.org The reaction temperature for hydrosilylation is typically in the range of 0° to 150°C, with a preference for 60° to 90°C to minimize side reactions. google.com.pg The reaction is exothermic, and temperature control is crucial. google.com
Research into the synthesis of bis(trichlorosilyl)alkanes has also explored other pathways. One such method is the reaction of terminal olefins with a mixture of trichlorosilane (HSiCl₃) and tetrachlorosilane (B154696) (SiCl₄) in the presence of a catalyst like tetrabutylphosphonium (B1682233) chloride (Bu₄PCl) at high temperatures (e.g., 180°C). researchgate.net This can lead to the formation of α,β-bis(trichlorosilyl)alkanes. researchgate.net Additionally, dehydrogenative silylation of olefins, catalyzed by transition metals, presents another avenue for creating carbon-silicon bonds and can be applied to the synthesis of silylated alkanes. nih.gov
Purification Techniques and Yield Optimization Studies in Academic Synthesis
After synthesis, purification of this compound is essential to remove unreacted starting materials, catalyst residues, and byproducts. Common purification methods for organosilicon compounds include distillation and chromatography. For large-scale production, short-path distillation under high vacuum (≤0.1 mmHg) is an effective technique for separating the desired product. In academic settings, column chromatography using silica (B1680970) gel with a hexane (B92381)/ethyl acetate (B1210297) gradient can be employed to remove impurities. Recrystallization from non-polar solvents like hexane at low temperatures can also improve the purity and yield of crystalline products.
Yield optimization is a key focus of research. For example, the double silylation of 1-decene (B1663960) with trichlorosilane has been reported to achieve a 77% yield of this compound. In another example, the preparation of 1,2-bis(trichlorosilyl)decane (B1590199) via the reaction of 1-decene and trichlorosilane in an autoclave at 220°C for 18 hours resulted in an 87% yield after distillation. nih.gov
Precursor Derivatization and Chemical Transformations for Subsequent Synthesis
The trichlorosilyl (B107488) groups of this compound are highly reactive and can be readily transformed into other functional groups, making it a versatile precursor for further synthesis.
A common and important derivatization is the reaction with alcohols, such as methanol (B129727), in a process called alcoholysis or, in this specific case, methanolysis. The reaction of this compound with methanol results in the substitution of the chlorine atoms with methoxy (B1213986) groups, forming 1,10-bis(trimethoxysilyl)decane and releasing hydrogen chloride (HCl) as a byproduct. This transformation converts the hydrolytically sensitive trichlorosilyl groups into more stable trimethoxysilyl groups, which are still reactive for applications like sol-gel processes but are less aggressive. This derivative is useful in applications requiring enhanced hydrolytic stability. nih.govgelest.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,10-bis(trimethoxysilyl)decane |
| 1,10-Dichlorodecane |
| 1,2-bis(trichlorosilyl)decane |
| 1,2-bis(trimethoxysilyl)decane |
| 1,9-decadiene |
| 1-decene |
| 1-octene |
| Hexane |
| Hydrogen Chloride |
| Karstedt's catalyst |
| Methanol |
| Tetrabutylphosphonium chloride |
| Tetrachlorosilane |
Aminolysis and Thiol Substitution Reactions
The silicon-chlorine bonds in this compound are susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of a variety of organosilicon compounds. This reactivity allows for the introduction of diverse functional groups through reactions with nucleophiles such as amines and thiols.
Aminolysis:
The reaction of this compound with amines, known as aminolysis, leads to the formation of bis(silylamine) derivatives. In this process, the chlorine atoms on the trichlorosilyl groups are replaced by amino groups. For instance, the reaction with primary amines like octylamine (B49996) results in the corresponding bis(silylamine) compounds. The general reaction involves the nucleophilic attack of the amine on the silicon atom, leading to the displacement of a chloride ion. This process can be repeated for all the chlorine atoms, leading to fully substituted products. The reaction is typically carried out under mild conditions.
The synthesis of precursors with Si-N bonds, such as silanylamines, has been traditionally achieved through the reaction of chlorosilanes with amines or ammonia (B1221849) in the presence of a base. google.com However, this method can be undesirable due to the toxicity and relative instability of chlorosilanes, as well as the potential formation of significant amounts of ammonium (B1175870) halide byproducts. google.com
Interactive Table: Aminolysis Reaction Parameters
| Amine Reactant | Product | Reaction Conditions |
| Primary Amines (e.g., octylamine) | Bis(silylamine) derivatives | Mild conditions |
| Ammonia | Silanylamines | Presence of a base |
Thiol Substitution:
Similarly to aminolysis, this compound can undergo substitution reactions with thiols. In these reactions, the chlorine atoms are replaced by thiol groups, forming sulfur-bridged silanes. This provides a method for incorporating sulfur into the organosilicon structure. The fundamental reaction mechanism involves the nucleophilic attack of the thiol on the silicon center, displacing a chloride ion.
Recent research has explored the desulfurization of thiols for nucleophilic substitution, a process that can be extended to a wide range of nucleophiles. cas.cn While this specific work did not use this compound, the principles of activating thiols for nucleophilic attack are relevant to understanding their reactivity with chlorosilanes.
Interactive Table: Thiol Substitution Reaction Overview
| Thiol Reactant | Product |
| Thiols | Sulfur-bridged silanes |
The ability of the trichlorosilyl groups in this compound to react with surfaces containing hydroxy or amine groups is a key aspect of its application in surface modification. sigmaaldrich.com This reactivity is fundamental to its role as a crosslinking agent.
Chemical Reactivity and Mechanistic Investigations
Hydrolysis and Polycondensation Reaction Mechanisms
The reactivity of 1,10-bis(trichlorosilyl)decane is primarily characterized by the hydrolytic instability of the silicon-chlorine (Si-Cl) bonds. These bonds readily undergo hydrolysis in the presence of water to form silanol (B1196071) (Si-OH) groups. Subsequently, these silanol groups can undergo condensation reactions to form stable siloxane (Si-O-Si) networks. This process is fundamental to its application in surface modification and as a cross-linking agent in polymer systems.
Hydrolysis: The six chlorine atoms on the two trichlorosilyl (B107488) groups are sequentially replaced by hydroxyl groups.
Polycondensation: The resulting silanols condense with each other or with other hydroxyl-containing molecules, releasing water and forming a cross-linked polysiloxane structure.
The hydrolysis reaction is catalyzed by both acids and bases. nih.gov In acidic conditions, the reaction is thought to proceed via an S(_N)1-like mechanism, potentially involving a siliconium intermediate. researchgate.net Under alkaline conditions, a nucleophilic attack by hydroxide (B78521) ions or deprotonated silanol groups on the silicon atom occurs, following an S(_N)2-Si mechanism with a penta- or hexavalent intermediate. nih.gov
The pathways of hydrolysis and polycondensation of organosilanes like this compound are significantly influenced by several reaction parameters.
pH: The pH of the reaction medium is a critical factor. Acidic conditions (pH < 3) generally promote the hydrolysis reaction while slowing down the condensation step, allowing for the formation of silanol intermediates. nih.govresearchgate.net Conversely, basic conditions (pH > 8) accelerate the condensation of silanols to form siloxane bridges. nih.govnih.gov The Si-O-Si linkage is particularly susceptible to hydrolysis at pH values below 3 and above 8, with basic conditions being considerably more detrimental to the stability of the bond than acidic ones. nih.gov
Solvent: The choice of solvent affects the reaction rates and pathways. Solvents play a role in homogenizing the reactants (organosilane and water) and can influence the stability of intermediates. nih.gov For instance, tertiary organosilanes are reported to be stable in tetrahydrofuran (B95107) but are slowly converted to siloxane in a low dielectric constant solvent like chloroform. researchgate.net The polarity of the solvent can also be adjusted to suppress side reactions.
Catalyst: Various catalysts can be employed to control the hydrolysis and polycondensation reactions. Acid catalysts, such as hydrochloric acid, are commonly used to initiate hydrolysis. nih.gov Metal complexes, for example, ruthenacyclic carbamoyl (B1232498) complexes, have been shown to be highly efficient catalysts for the hydrolysis of a range of organosilanes. researchgate.net In some applications, co-condensation with other silanes may involve specific catalysts to ensure compatibility and desired reaction rates. gelest.com
Table 1: Influence of Reaction Parameters on Hydrolysis and Condensation
| Parameter | Effect on Hydrolysis | Effect on Condensation | Typical Conditions/Catalysts |
|---|---|---|---|
| pH | Favored in acidic conditions (pH < 3) | Favored in basic conditions (pH > 8) | HCl for hydrolysis, NH₄OH for condensation |
| Solvent | Polarity can affect rate and side reactions | Can influence oligomerization | Toluene, Dichloromethane, Tetrahydrofuran |
| Catalyst | Can significantly increase reaction rate | Can direct reaction pathways | Acid catalysts (e.g., HCl), Base catalysts, Metal complexes |
Kinetic studies of organosilane hydrolysis and condensation reveal complex reaction orders and dependencies. The hydrolysis of silanes is often reported as first or pseudo-first order with respect to the alkoxysilane concentration. nih.gov However, the reaction order with respect to water can vary significantly, ranging from 0.8 to 4.4, depending on the solvent and catalyst used. nih.gov
For chlorosilanes like this compound, the hydrolysis is generally rapid. However, the long decane (B31447) chain may introduce steric hindrance that could affect the rate compared to shorter-chain analogs. Kinetic investigations often utilize techniques like NMR spectroscopy to monitor the disappearance of reactants and the formation of silanol intermediates and siloxane products. researchgate.netacs.org Stopped-flow UV-Vis spectroscopy can be employed to study the early stages of oligomerization.
The rate of hydrolysis is also dependent on the nature of the leaving group on the silicon atom. The general order of reactivity for hydroxylated surfaces is Si-NR₂ > Si-Cl > Si-NH-Si > Si-O₂CCH₃ > Si-OR. pcimag.com this compound is noted to react slowly with moisture. gelest.comresearchgate.net
This compound can be co-condensed with other organosilanes or metal alkoxides to create hybrid materials with tailored properties. This process, often part of sol-gel synthesis, allows for the incorporation of different functionalities and control over the final material's structure and properties. nii.ac.jp
Co-condensation with functional organosilanes can introduce specific chemical groups into the resulting polysiloxane network. For instance, co-condensation with aminosilanes or mercaptosilanes can be used to functionalize surfaces for specific applications. gelest.com The use of a dipodal silane (B1218182) like this compound in co-condensation can improve the bonding strength and hydrolytic stability of the resulting material. gelest.com
The co-condensation with metal alkoxides, such as tetraethoxysilane (TEOS) or titanium and zirconium alkoxides, leads to the formation of organic-inorganic hybrid materials. These materials can exhibit enhanced thermal stability, mechanical strength, and specific optical or electronic properties. The relative rates of hydrolysis and condensation of the different precursors are crucial for achieving a homogeneous material.
Substitution Reactions Involving Trichlorosilyl Groups
The chlorine atoms of the trichlorosilyl groups in this compound are susceptible to nucleophilic substitution reactions. This reactivity allows for the transformation of the trichlorosilyl groups into other functional groups. For example, reaction with alcohols, such as methanol (B129727), leads to the formation of alkoxysilanes, like 1,10-bis(trimethoxysilyl)decane, with the release of hydrogen chloride. ugent.be Similarly, reactions with amines can yield bis(silylamine) derivatives. These substitution reactions are valuable for synthesizing a variety of organosilicon compounds with different functionalities.
Hydrosilylation Reactivity and Catalysis Research
This compound is synthesized via a hydrosilylation reaction. This typically involves the addition of trichlorosilane (B8805176) (HSiCl₃) across the double bonds of 1,9-decadiene (B157367). google.com This reaction is catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst or Speier's catalyst (hexachloroplatinic acid). google.comethernet.edu.et Rhodium and nickel complexes have also been shown to catalyze hydrosilylation reactions. google.comdicp.ac.cn
The hydrosilylation of dienes like 1,9-decadiene with trichlorosilane can be carried out under various conditions. Industrial processes may be continuous, using a catalyst in a fluid form at elevated temperatures and pressures. google.com The reaction generally proceeds with anti-Markovnikov selectivity, with the silicon atom adding to the terminal carbon of the double bond.
Research in this area focuses on developing more efficient and selective catalysts, as well as understanding the reaction mechanism. For example, supported nickel catalysts have been developed for the hydrosilylation of olefins with trichlorosilane, offering advantages in terms of catalyst recovery and reuse. dicp.ac.cn
Table 2: Catalysts for Hydrosilylation in the Synthesis of Silyl-Decane Derivatives
| Catalyst Type | Example | Olefin | Hydrosilane | Key Features |
|---|---|---|---|---|
| Platinum | Karstedt's Catalyst, Speier's Catalyst | 1,9-decadiene, 1-octene (B94956) | Trichlorosilane | High activity and widely used in industry. google.comethernet.edu.et |
| Rhodium | Cationic Rh complexes with chiral bisphosphines | 1,6-enynes | Triethylsilane | Used for asymmetric hydrosilylation. libretexts.org |
| Nickel | Supported Ni(II) complexes | Methyl acrylate | Trichlorosilane | Cheaper alternative to noble metals, good for recyclability. dicp.ac.cn |
| Palladium | Palladium-(S)-MeO-mop | 1-octene | Trichlorosilane | High regioselectivity and enantioselectivity in some cases. libretexts.org |
Theoretical and Computational Modeling of Reaction Energetics and Pathways
Theoretical and computational methods are increasingly used to investigate the reaction mechanisms, energetics, and pathways related to organosilanes like this compound.
Density Functional Theory (DFT) is a powerful tool for modeling the hydrolysis and condensation reactions. DFT calculations can be used to determine the structures of reactants, intermediates, and transition states, as well as their corresponding energies. researchgate.net This allows for the elucidation of reaction mechanisms and the prediction of reaction barriers. For instance, DFT studies can model the transition states of hydrolysis on hydroxylated surfaces, revealing the influence of steric effects from the decane backbone.
Molecular dynamics (MD) simulations can provide insights into the behavior of these molecules in different environments, such as in solution or at interfaces. researchgate.net MD can be used to study the diffusion and adsorption of organosilanes on surfaces and their interactions within polymer matrices.
Computational studies have also been applied to understand the hydrosilylation reaction. Theoretical models can help explain the mechanism of catalyst action and the factors that control regioselectivity and stereoselectivity. ntu.edu.sg For example, computational analyses have been used to study the interaction between silanes and ruthenium catalysts, suggesting an outer-sphere mechanism for hydrolysis. ntu.edu.sg
These computational approaches complement experimental studies by providing detailed molecular-level insights that are often difficult to obtain through experiments alone. acs.org
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for studying the chemical structure and kinetics of reactions involving 1,10-bis(trichlorosilyl)decane. chemrxiv.org It allows for the real-time monitoring of reactions, providing detailed information about the consumption of reactants and the formation of products. chemrxiv.orgjhu.edu
1H NMR: Proton NMR is fundamental for tracking the modification of the decane (B31447) backbone. For instance, in the hydrosilylation of 1-decene (B1663960) to form a related compound, 1,2-bis(trichlorosilyl)decane (B1590199), the disappearance of vinylic proton signals and the appearance of new signals corresponding to the saturated alkyl chain confirm the reaction's progress. In a study of an analogous compound, 1,2-bis(trichlorosilyl)octadecane, the methylene (B1212753) protons were observed in the δ 1.25–1.50 ppm range.
13C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound molecule gives a distinct signal, allowing for confirmation of the decane chain's integrity and the successful attachment of the silyl (B83357) groups at the terminal positions.
29Si NMR: Silicon-29 NMR is particularly crucial for characterizing organosilicon compounds. It directly probes the silicon environment, and the chemical shift provides information about the substituents attached to the silicon atom. For this compound, a characteristic signal in the 29Si NMR spectrum would confirm the presence of the trichlorosilyl (B107488) groups. In a related dipodal silane (B1218182), 1,2-bis(trichlorosilyl)decane, distinct 29Si NMR signals were observed at δ = 44.41 and 41.95 ppm. gelest.com The INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence is often utilized for acquiring 29Si NMR data to enhance signal intensity. gelest.com
| Nucleus | Application | Typical Chemical Shift Range (ppm) |
| 1H | Monitoring decane backbone modifications | 1.25–1.50 (methylene protons) |
| 13C | Confirming carbon skeleton integrity | Varies depending on position in the chain |
| 29Si | Confirming trichlorosilyl group presence | ~10–20 (for trichlorosilyl groups) |
Vibrational Spectroscopy (FT-IR, Raman) for Bond Analysis and Reaction Progress Assessment
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific chemical bonds. thermofisher.comphotothermal.comresearchgate.net
FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds and is highly effective for monitoring reactions involving the Si-Cl bonds of this compound. For example, during hydrolysis or reaction with alcohols, the disappearance of the Si-Cl stretching vibrations and the appearance of new bands corresponding to Si-O-Si (siloxane) or Si-O-R (alkoxysilane) bonds can be readily tracked. The disappearance of -OH stretches around 3200 cm⁻¹ can also be monitored when reacting a diol with a trichlorosilane (B8805176).
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. photothermal.com It is particularly useful for analyzing the C-C backbone of the decane chain and can be used to study the degree of order in materials derived from this compound. sapub.org A key advantage of Raman spectroscopy is its ability to analyze samples in aqueous solutions or through glass and plastic containers, which can be beneficial for in-situ reaction monitoring. thermofisher.comsapub.org
| Technique | Bonds Analyzed | Application |
| FT-IR | Si-Cl, Si-O-Si, Si-O-R, O-H | Monitoring hydrolysis and substitution reactions |
| Raman | C-C, Si-C | Analysis of the hydrocarbon backbone and derived material structure sapub.org |
Mass Spectrometry (MS) for Molecular Weight Distribution Analysis in Polymerization Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural information of molecules. lcms.cz In the context of this compound, it is particularly valuable for characterizing the products of polymerization reactions where this compound is used as a crosslinker or monomer. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can provide detailed information on the molecular weight distribution of polymers. lcms.czsigmaaldrich.com This allows researchers to understand the extent of polymerization, identify repeating units, and characterize the end groups of the polymer chains. lcms.czresearchgate.net
X-ray Scattering (SAXS, WAXS) for Mesostructure and Network Architecture Investigations
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are non-destructive techniques used to probe the structure of materials at the nanoscale and atomic scale, respectively. rigaku.comresearchgate.net
SAXS: This technique is used to investigate larger-scale structures, such as the size, shape, and distribution of pores or particles in materials derived from this compound. rigaku.com For example, in the formation of ordered mesoporous materials where this compound might be used to modify the silica (B1680970) framework, SAXS can be used to determine the pore size and ordering. researchgate.net
WAXS: WAXS provides information about the crystalline structure and arrangement of atoms in a material. rigaku.com It can be used to assess the degree of crystallinity in polymeric networks formed using this compound as a crosslinker. researchgate.net
Electron Microscopy (SEM, TEM) for Morphological Studies of Derived Materials
Electron microscopy techniques are essential for visualizing the morphology and structure of materials at high resolution.
Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of materials. nih.gov For materials synthesized using this compound, such as coatings or modified surfaces, SEM can reveal information about surface roughness, film uniformity, and the presence of any microscale features. nih.gov
Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure of materials. mdpi.com It can be used to observe the arrangement of nanoparticles within a matrix, the layered structure of modified clays, or the pore structure of mesoporous materials derived from this compound. mdpi.comacs.org Cryo-TEM, a variation of the technique, can be used to observe nanostructures snap-frozen in solution, providing insights into the formation processes of materials. psu.edu
Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface. soton.ac.uk It is particularly useful for studying the surface of materials modified with this compound at the nanoscale. AFM can be used to measure surface roughness, characterize the morphology of self-assembled monolayers, and investigate the structure of polymer brushes grafted onto a substrate. soton.ac.ukacs.org This information is critical for understanding the tribological and wetting properties of modified surfaces.
Applications in Advanced Materials Research and Engineering
Sol-Gel Derived Materials Research
The sol-gel process is a versatile method for creating solid materials from a chemical solution. upertis.ac.id For 1,10-bis(trichlorosilyl)decane, the process typically involves hydrolysis and condensation reactions of the trichlorosilyl (B107488) end groups.
Synthesis of Hybrid Organic-Inorganic Gels and Glasses
This compound serves as a valuable building block for hybrid organic-inorganic materials. The hydrolysis of its terminal trichlorosilyl groups leads to the formation of siloxane (Si-O-Si) networks, which constitute the inorganic component of the material. The long decane (B31447) chain acts as an organic bridge between these inorganic nodes, imparting flexibility to the resulting gel or glass.
The synthesis process involves the controlled reaction of this compound with water, often in the presence of a solvent and a catalyst. The rate of hydrolysis and condensation can be tuned by adjusting reaction parameters such as pH, temperature, and solvent type, allowing for control over the final material's structure and properties. nih.gov This approach enables the creation of materials that combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., strength, thermal stability). researchgate.net
Fabrication of Mesoporous and Macroporous Siliceous Materials
The use of this compound in sol-gel synthesis facilitates the creation of porous siliceous materials. The organic decane bridges play a crucial role in templating the formation of pores within the silica (B1680970) network. As the inorganic network forms around these organic spacers, their eventual removal (for example, through thermal treatment) can leave behind a network of pores. uci.edu
The resulting materials can exhibit both mesopores (2-50 nm in diameter) and macropores (>50 nm in diameter), depending on the synthesis conditions. csic.es The presence of these pores gives the materials a high surface area, which is advantageous for applications in catalysis, separation, and sensing. nih.gov For instance, research has shown that dual meso/macroporous silicas can achieve specific surface areas exceeding 400 m²/g. nih.gov
Strategies for Controlling Pore Structure and Surface Area
The ability to control the pore structure and surface area of materials derived from this compound is a key area of research. Several strategies are employed to achieve this control:
Template-Directed Synthesis: The use of organic templates, including the intrinsic decane chain of the precursor itself, is a fundamental approach. unm.edu By varying the length and nature of the organic bridge in similar bis(trialkoxysilyl) precursors, the resulting pore size can be systematically adjusted.
Solvent and Catalyst Control: The choice of solvent and the type and concentration of the acid or base catalyst significantly influence the rates of hydrolysis and condensation. nih.govgoogle.com These kinetic factors, in turn, affect the aggregation of the silica particles and the resulting pore network. unm.edu
Use of Porogens: In addition to the inherent templating effect of the decane chain, other organic molecules, known as porogens, can be added to the sol-gel mixture. These molecules are later removed to create additional porosity.
These strategies allow for the fine-tuning of the material's properties to suit specific applications. unm.edu
Research on Encapsulation and Immobilization within Sol-Gel Matrices
The porous nature of sol-gel matrices derived from this compound makes them excellent candidates for encapsulating or immobilizing other molecules. kecs.or.kr The three-dimensional network can physically entrap guest molecules, protecting them from the external environment while allowing for controlled release or interaction. nih.gov
Research has explored the encapsulation of a variety of species, including catalysts, enzymes, and sensing molecules. kecs.or.krmdpi.com The ability to tailor the pore size and surface chemistry of the sol-gel matrix is crucial for optimizing the performance of these encapsulated systems. For example, the hydrophobicity imparted by the decane chain can influence the affinity of the matrix for certain guest molecules.
Polymer Chemistry and Organosilicon Polymers Research
This compound is a key monomer in the synthesis of various organosilicon polymers, which are known for their unique combination of properties. researchgate.net
As a Monomer for Polysiloxane and Polysilsesquioxane Synthesis
The bifunctional nature of this compound, with its two reactive trichlorosilyl groups, makes it an ideal monomer for polymerization. americanchemicalsuppliers.com Hydrolytic polycondensation of this monomer leads to the formation of polysiloxanes, where the polymer backbone consists of alternating silicon and oxygen atoms. The decane groups act as flexible cross-linking agents within the polymer network.
Furthermore, this monomer can be used to synthesize polysilsesquioxanes. google.com These are a class of organosilicon compounds with the empirical formula (RSiO1.5)n. In the context of this compound, the "R" group is the decane bridge connecting two silicon atoms. The resulting polymers have a ladder-like or cage-like structure and exhibit high thermal stability and mechanical strength. mdpi.com The synthesis of these polymers opens up possibilities for creating novel materials with tailored properties for a wide range of applications. researchgate.net
Investigation of Cross-linking Mechanisms in Polymer Networks
The primary role of this compound in polymer science is as a cross-linking agent. The mechanism involves the hydrolysis of the trichlorosilyl (–SiCl₃) groups in the presence of moisture to form highly reactive silanol (B1196071) (–Si(OH)₃) intermediates. These silanols then undergo condensation reactions, either with each other or with hydroxyl groups present on a polymer backbone, to form stable siloxane (–Si–O–Si–) bridges. This process transforms a collection of individual polymer chains into a single, three-dimensional network.
Research into these cross-linking mechanisms has highlighted several key aspects. The process can be employed by mixing this compound with a polymer solution, such as poly(methyl methacrylate) (PMMA) or poly(4-vinylphenol) (PVP), followed by thermal annealing. researchgate.net This treatment facilitates the hydrolysis and condensation reactions, resulting in the formation of an interpenetrating network of polysiloxane within the host polymer matrix. researchgate.net The flexible decane chain of the cross-linker is thought to impart a degree of elasticity to the resulting network, a desirable property in many polymer applications. In one study, a polymer network cross-linked with a similar bifunctional silane (B1218182) containing secondary amines exhibited a significantly faster stress relaxation time compared to an amine-free structure, indicating that the nature of the cross-linker profoundly influences the dynamic mechanical properties of the network. researchgate.net
The general steps of the cross-linking mechanism are as follows:
Hydrolysis: The Si-Cl bonds are hydrolytically unstable and react with trace amounts of water to form silanetriols and hydrochloric acid (HCl). R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
Condensation: The newly formed silanol groups are highly reactive and condense with each other or with hydroxyl groups on other molecules (like a polymer or a substrate) to form a stable, cross-linked siloxane network. 2 R-Si(OH)₃ → (HO)₂Si-O-Si(OH)₂ + H₂O
This formation of a robust, covalently bonded network enhances the thermal and mechanical stability of the polymer.
Copolymerization Studies with Diverse Monomers
Current research literature does not prominently feature this compound as a direct comonomer in traditional polymerization reactions like vinyl polymerization. The high reactivity of the trichlorosilyl groups makes them susceptible to premature hydrolysis and side reactions under typical polymerization conditions, which can interfere with chain growth and lead to uncontrolled gelation. Instead, its application is overwhelmingly favored as a post-polymerization cross-linking agent or as a precursor in sol-gel processes for creating hybrid materials. This approach allows for the base polymer to be synthesized first, with its properties well-defined, before introducing the cross-linking agent to form the final network structure.
Development of Novel Hybrid Polymer Systems
This compound is a key ingredient in the creation of organic-inorganic hybrid polymers, which combine the properties of both material classes. These hybrids are typically synthesized via a sol-gel process. csic.es In this method, the this compound (or its more manageable alkoxide derivative, 1,10-bis(trialkoxysilyl)decane) undergoes hydrolysis and polycondensation to form an inorganic silica-based network. csic.es If this reaction is carried out in the presence of an organic polymer, the two components can become intimately mixed at the molecular level, or even covalently bonded if the organic polymer has reactive sites for the silanols. csic.esupb.ro
The resulting hybrid materials exhibit a unique combination of properties. The inorganic polysiloxane network provides enhanced thermal stability, hardness, and chemical resistance, while the organic polymer component contributes flexibility, toughness, and processability. upb.ro The long, flexible decane bridge of this compound can improve the compatibility between the organic and inorganic phases and reduce the brittleness often associated with purely inorganic materials. For example, hybrid materials have been prepared by reacting functionalized polymers like sulfonated polyetheretherketone (SPEEK) with silicon tetrachloride (SiCl₄) to form covalent bonds between the organic and inorganic components, resulting in membranes with improved mechanical properties and stable proton conductivity. torvergata.it
Surface Science and Functionalization Research
The ability of this compound to form strong, stable bonds with a variety of surfaces makes it a powerful tool in surface science for tailoring interfacial properties.
Surface Modification of Inorganic Substrates (e.g., Glass, Metal Oxides)
One of the most extensively researched applications of this compound is the modification of inorganic substrates that possess surface hydroxyl (–OH) groups, such as glass (silicon dioxide) and metal oxides like aluminum oxide and steel. mdpi.comgoogle.com The trichlorosilyl groups react readily with these surface hydroxyls to form robust, covalent Si-O-substrate bonds. scribd.com
A key advantage of this compound is its "dipodal" nature, meaning it can form bonds to the substrate at both ends of its molecule. This creates a looped or bridged structure on the surface, which significantly enhances the hydrolytic stability of the resulting coating compared to "monopodal" silanes (those with only one reactive silyl (B83357) group). mdpi.com Research has demonstrated that surfaces modified with dipodal silanes exhibit superior durability, particularly in harsh chemical environments. mdpi.com
A comparative study on the stability of silane coatings on borosilicate glass slides in 6M hydrochloric acid highlighted this advantage. The surface treated with 1,10-bis(trimethoxysilyl)decane (the methoxy (B1213986) derivative of the title compound) maintained its hydrophobicity significantly longer than a surface treated with a conventional monopodal silane.
| Silane Type | Compound | Initial Water Contact Angle (°) | Water Contact Angle after 168 hours (°) |
|---|---|---|---|
| Bridged Dipodal | 1,10-Bis(trimethoxysilyl)decane | ~85 | ~75 |
| Conventional Monopodal | n-Decyltriethoxysilane | ~105 | ~50 |
Data adapted from U.S. Patent 8,921,579 B2. The table shows the superior retention of water contact angle for the dipodal silane after prolonged exposure to acid, indicating greater hydrolytic stability.
This enhanced stability is crucial for developing durable hydrophobic coatings, protective layers against corrosion on metals, and stable interfaces in composite materials.
Formation of Self-Assembled Monolayers (SAMs) and Thin Films
This compound is utilized to form highly organized, ultra-thin films known as self-assembled monolayers (SAMs) on hydroxylated substrates. The formation process is driven by the hydrolysis of the Si-Cl bonds and the subsequent formation of a cross-linked polysiloxane network that is covalently anchored to the substrate surface. google.com
The structure of the SAM is heavily influenced by the bifunctional nature of the molecule. Unlike monopodal silanes which form individual "posts" on the surface, this compound molecules can bridge between adjacent surface sites or loop back to bond to the surface with both of their silyl groups. This results in a more densely packed and robust film. The ten-carbon chain provides a well-defined thickness and a hydrophobic character to the surface. Characterization techniques such as contact angle goniometry, ellipsometry, and infrared spectroscopy are used to confirm the formation and quality of these monolayers. nih.gov The resulting films can be used to control surface energy, reduce friction, and act as barrier layers. gelest.com
Studies on Interfacial Adhesion and Bonding Mechanisms
The mechanism by which this compound enhances adhesion is directly related to its surface modification chemistry. Effective adhesion between an organic polymer (like an adhesive or coating) and an inorganic substrate (like metal or glass) relies on the strength and durability of the interface. diva-portal.org
This compound acts as a molecular bridge, or "coupling agent." The trichlorosilyl groups at each end hydrolyze and form strong, covalent oxane bonds (Substrate-O-Si) with the inorganic surface. scribd.comsigmaaldrich.cn This reaction creates a new, organo-functionalized surface. The long decane chain of the molecule then becomes physically entangled or, in some cases, chemically reacts with the polymer matrix of the adhesive or coating applied on top. diva-portal.org
The dipodal nature of this compound is again a critical factor. By forming multiple anchor points to the substrate, it creates a more stable and water-resistant interface. mdpi.com This is because the cleavage of a single Si-O-substrate bond does not lead to the detachment of the molecule. The presence of a cross-linked polysiloxane network at the interface further strengthens the bond by creating a mechanically robust, silica-rich layer that is strongly integrated with both the substrate and the organic overlayer. diva-portal.org This mechanism is fundamental to improving the performance and longevity of adhesives, coatings, and composites in demanding applications.
Development of Functional Surfaces through Grafting and Coating Methodologies
The modification of surfaces to impart specific properties, such as hydrophobicity or enhanced adhesion, is a cornerstone of modern materials engineering. This compound is instrumental in this area due to the high reactivity of its terminal trichlorosilyl (–SiCl₃) groups. These groups readily react with hydroxyl (-OH) groups present on the surfaces of many materials, such as glass, silica, and other metal oxides. This reaction, known as silanization, forms strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds, effectively "grafting" the decane chain onto the surface.
The "dipodal" nature of this compound, with its two reactive ends, offers a distinct advantage over conventional "monopodal" silanes which have only one reactive site. researchgate.net This dual-point attachment leads to the formation of a more robust and hydrolytically stable surface layer. The long decane chain acts as a flexible spacer, influencing the packing and organization of the molecules on the surface. This self-assembly process is crucial in creating well-defined and durable coatings. researchgate.netresearchgate.net
The primary application of these modified surfaces is to control their wetting characteristics. The long hydrocarbon decane backbone imparts a hydrophobic (water-repellent) nature to the surface. Research has demonstrated that surfaces treated with dipodal silanes like this compound exhibit superior hydrolytic stability compared to those treated with conventional silanes, a critical factor for the longevity of coatings and sealants.
Table 1: Comparison of Surface Modification Agents
| Compound Type | Bonding to Substrate | Key Advantage | Application Example |
| Monopodal Silanes | Single-point attachment | Simplicity of use | Basic water-repellent coatings |
| This compound (Dipodal) | Dual-point attachment | Enhanced hydrolytic stability and durability | Durable anti-fouling and protective coatings |
Nanomaterials and Nanocomposites Research
The integration of this compound into the realm of nanotechnology has opened up new avenues for creating advanced materials with tailored properties at the nanoscale.
Integration into Nanoparticle Synthesis and Surface Modification
The surface modification of nanoparticles is critical for their stabilization, dispersion, and functionalization. nih.govatlantis-press.com this compound is employed to modify the surface of various inorganic nanoparticles. The trichlorosilyl groups react with hydroxyl groups on the nanoparticle surface, forming a stable, covalently bonded organic layer. This process is essential for several reasons:
Improved Dispersion: The hydrophobic decane chains prevent the nanoparticles from agglomerating, ensuring they remain well-dispersed in polymeric matrices or solvents. atlantis-press.com
Enhanced Compatibility: The organic layer improves the compatibility between the inorganic nanoparticles and an organic polymer matrix, which is crucial for the fabrication of nanocomposites. atlantis-press.com
Introduction of Functionality: While the decane chain itself is non-polar, the trichlorosilyl groups can be reacted with other molecules to introduce specific functionalities to the nanoparticle surface.
Recent research has focused on the use of various silanes for the surface modification of nanoparticles to create materials with novel properties. nih.govutoronto.ca For instance, the modification of polyurethane nanoparticles using a layer-by-layer technique has been shown to be effective for therapeutic delivery. nih.gov
Role in Fabricating Hybrid Nanocomposite Systems
Hybrid nanocomposite systems are materials that combine an inorganic filler, such as silica nanoparticles, with an organic polymer matrix. These materials often exhibit properties superior to their individual components. This compound plays a pivotal role as a crosslinking agent in the formation of these nanocomposites.
The development of hybrid materials, including those based on organic polysilazanes and surface-modified inorganic nanoparticles, is an active area of research for applications such as transparent coatings in optoelectronic devices. google.com The synthesis of hybrid organic-silica monolithic materials via sol-gel processes is another area where organosilane precursors are essential. dicp.ac.cn
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and reactivity of 1,10-bis(trichlorosilyl)decane. These calculations provide a foundational understanding of the molecule's intrinsic properties.
Reactivity is assessed through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.comschrodinger.com For this compound, the LUMO is expected to be localized around the electrophilic silicon atoms of the trichlorosilyl (B107488) groups, making them susceptible to nucleophilic attack, which is the initial step in hydrolysis reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. uni-muenchen.de The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de For this compound, MEP maps would show a high positive potential around the silicon atoms and a negative potential around the chlorine atoms, confirming the electrophilic nature of the silicon centers. DFT calculations can also model the transition states of reactions, revealing how factors like the steric hindrance from the decane (B31447) backbone influence reaction energy barriers. researchgate.net
Table 1: Key Molecular Properties of this compound Investigated by Quantum Chemical Calculations Note: This table is illustrative of parameters typically determined through DFT calculations. Specific values for this exact compound are not widely published; therefore, representative data concepts are included.
| Calculated Property | Typical DFT Functional/Basis Set | Significance for this compound | Reference Concept |
|---|---|---|---|
| Optimized Molecular Geometry | B3LYP/6-31G(d) | Provides precise bond lengths (e.g., Si-Cl, Si-C, C-C) and angles, defining the molecule's 3D structure and conformational possibilities. | mdpi.com |
| HOMO Energy | B3LYP/6-311+G | Indicates the energy of the highest-energy electrons, related to ionization potential. Likely localized on the decane chain or Cl atoms. | mdpi.comresearchgate.net |
| LUMO Energy | B3LYP/6-311+G | Indicates the energy of the lowest-energy unoccupied orbital, related to electron affinity. Localized on the electrophilic Si atoms. | mdpi.comresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Calculated from HOMO and LUMO energies | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity, particularly for hydrolysis at the Si-Cl bonds. | schrodinger.com |
| Molecular Electrostatic Potential (MEP) | Calculated from the electron density | Maps electron-rich and electron-poor regions, identifying the Si atoms as sites for nucleophilic attack. | uni-muenchen.de |
| Partial Atomic Charges (NBO, Mulliken) | Derived from the wavefunction | Quantifies the electrophilicity of Si atoms and nucleophilicity of Cl atoms, explaining the polarity of the Si-Cl bond. | science.gov |
Molecular Dynamics Simulations of Self-Assembly and Polymer Network Formation
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are essential for understanding how individual molecules organize into larger structures (self-assembly) and how they contribute to the formation of cross-linked polymer networks.
Detailed Research Findings: MD simulations can model the behavior of this compound on various surfaces, such as silica (B1680970) or metal oxides. When deposited on a hydroxylated surface, these dipodal silanes are expected to form covalently attached layers. acs.org Unlike simple monopodal silanes, dipodal silanes like this compound can form more complex, potentially cross-linked structures that offer enhanced stability. acs.org Simulations have shown that such molecules may not form a perfect, well-ordered monolayer but rather multilayer aggregates with polymerization occurring between adjacent silane (B1218182) molecules. acs.org
The simulations track the trajectories of thousands of molecules, governed by a set of parameters known as a force field (e.g., OPLS-AA, CHARMM), which defines the potential energy of the system. researchgate.net By analyzing these trajectories, researchers can investigate phenomena such as the formation of self-assembled monolayers (SAMs), the orientation of the decane chains, and the density of the resulting film. These simulations are also critical for understanding the formation of polysiloxane networks that result from the hydrolysis and subsequent condensation of the trichlorosilyl groups. MD can model the diffusion of reactants like water, the conformational changes in the silane molecules as they react, and the resulting structure and mechanical properties of the cross-linked polymer.
Table 2: Parameters and Outputs of Molecular Dynamics Simulations for this compound Systems
| Simulation Aspect | Description | Example/Application | Reference Concept |
|---|---|---|---|
| Force Field | A set of equations and parameters to calculate the potential energy of the system (e.g., bond stretching, angle bending, van der Waals forces). | OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) is commonly used for organic and silane molecules. | nih.gov |
| System Setup | The initial arrangement of molecules in the simulation box, e.g., silanes placed above a silica substrate in a solvent. | A box containing a hydroxylated silica slab, this compound molecules, and water to simulate surface modification. | acs.org |
| Simulation Outputs | Data derived from atomic trajectories, including structural and dynamic properties. | Radial distribution functions, order parameters, diffusion coefficients, and visualization of the polymer network. | researchgate.net |
| Self-Assembly Behavior | Modeling the spontaneous organization of molecules into ordered structures on a surface or in solution. | Simulating the tilt angle of the decane chains relative to a surface normal and the packing density of the monolayer. | royalsocietypublishing.org |
| Polymer Network Formation | Simulating the cross-linking reactions between hydrolyzed silane molecules to form a polysiloxane network. | Modeling the formation of Si-O-Si linkages and predicting the resulting network's density and porosity. | researchgate.net |
Computational Modeling of Hydrolysis and Condensation Reactions
The primary reactivity of this compound is driven by the hydrolysis of the six silicon-chlorine (Si-Cl) bonds, followed by the condensation of the resulting silanol (B1196071) (Si-OH) groups to form a stable polysiloxane (Si-O-Si) network. nii.ac.jpatamanchemicals.com Computational modeling provides detailed mechanistic insight into these crucial reactions.
Detailed Research Findings: The hydrolysis of chlorosilanes is a complex process influenced by factors such as the number of hydrolyzable groups, steric hindrance around the silicon atom, and the presence of catalysts like water itself. researchgate.netcefic-lri.org Quantum chemical calculations (DFT) are used to model the reaction pathway, including the structures of reactants, transition states, and products. Studies on similar chlorosilanes show that hydrolysis can proceed through different mechanisms, often involving the formation of a hexacoordinate silicon atom in the transition state. researchgate.net The activation energy for hydrolysis can be calculated, providing a quantitative measure of the reaction rate.
Quantitative Structure-Property Relationship (QSPR) models have been developed to predict hydrolysis rates based on molecular descriptors. researchgate.net For chlorosilanes, key descriptors include the partial charge on the silicon atom, steric factors, and the potential for hydrogen bonding with water molecules, which can catalyze the reaction. researchgate.net Following hydrolysis, the resulting silanetriols, Cl₂(OH)Si-(CH₂)₁₀-Si(OH)Cl₂, and subsequently (HO)₃Si-(CH₂)₁₀-Si(OH)₃, undergo condensation. This can involve both intramolecular cyclization, particularly for flexible α,ω-bis(trialkoxysilyl)alkanes, and intermolecular reactions that lead to the formation of the desired cross-linked polymer network. rsc.org Computational models can help determine the relative likelihood of these competing pathways.
Table 3: Computational Modeling of Hydrolysis and Condensation
| Process | Computational Method | Key Findings and Insights | Reference Concept |
|---|---|---|---|
| Hydrolysis of Si-Cl Bond | DFT (e.g., B97D/aug-cc-pVTZ) | Calculates the activation energy barrier. Models the transition state, often involving hypercoordinated silicon. Shows reaction is catalyzed by water clusters. | researchgate.netresearchgate.net |
| Condensation of Si-OH Groups | DFT, MD | Models the formation of Si-O-Si bonds. Can distinguish between intramolecular (cyclization) and intermolecular (network formation) pathways. | rsc.orgresearchgate.net |
| Kinetic Prediction | QSPR Models | Relates molecular descriptors (e.g., steric parameters, atomic charges) to hydrolysis rate constants (log k). | researchgate.neteuropa.eu |
| Effect of Alkyl Chain | DFT, MD | The flexible decane spacer can influence reaction rates through steric effects and by controlling the proximity of the two reactive silyl (B83357) ends for potential intramolecular reactions. | rsc.orgpageplace.de |
Predictive Modeling for Material Design and Structure-Property Relationships
A major goal of computational chemistry is to establish quantitative structure-property relationships (QSPRs) that can predict the performance of new materials, thereby guiding experimental work and reducing development time and cost. researchgate.net For this compound, predictive modeling focuses on how its molecular structure translates into the macroscopic properties of materials in which it is used, such as coatings, adhesives, and polymer composites. powerchemical.netsisib.com
Detailed Research Findings: Predictive models can be used to forecast a range of properties. For example, the compatibility of the silane with a polymer matrix can be predicted using solubility parameters derived from computational methods like COSMO-RS. researchgate.net Machine learning (ML) algorithms are increasingly being used to build predictive models from experimental or simulation data. acs.orgrsc.org For a composite material incorporating this compound as a cross-linker, an ML model could be trained on a dataset containing different formulations (e.g., varying concentrations of the silane) and their measured mechanical properties (e.g., tensile strength, adhesion). mdpi.comresearchgate.net The model could then predict the properties of new, untested formulations, optimizing the material's composition for a desired performance.
The fundamental relationship is between the molecular structure of the silane and the final material properties. The dipodal nature of this compound, with two anchoring points, is known to significantly enhance the durability and hydrolytic stability of surface coatings compared to monopodal silanes. acs.org Predictive models aim to quantify this relationship. Descriptors used in these models can include the length of the alkyl chain, the number of reactive sites, and quantum chemically derived values like bond energies and partial charges. These descriptors are then correlated with macroscopic properties such as adhesion strength, thermal stability, or the water contact angle of a modified surface. researchgate.net
Table 4: Predictive Modeling Approaches for Materials Based on this compound
| Modeling Technique | Input Parameters (Descriptors) | Predicted Properties | Application in Material Design | Reference Concept |
|---|---|---|---|---|
| QSPR | Molecular structure descriptors (topological indices, quantum chemical parameters). | Adhesion strength, thermal stability, hydrolysis rates. | Screening new silane structures to find candidates with improved durability or specific reactivity. | researchgate.netresearchgate.net |
| Machine Learning (e.g., Neural Networks, Random Forest) | Formulation data (component concentrations), processing conditions, structural descriptors. | Mechanical properties (tensile strength, modulus), tribological properties (wear resistance), thermal properties. | Optimizing composite formulations and processing parameters to achieve target material performance. | rsc.orgmdpi.comresearchgate.netnih.gov |
| COSMO-RS | Surface charge density from DFT calculations. | Solubility parameters, activity coefficients, miscibility with polymers. | Predicting the compatibility of the silane with different polymer matrices to design stable blends. | researchgate.net |
Methodological Advancements and Characterization Innovations
Development of In-situ Monitoring Techniques for Reaction Kinetics
The transformation of 1,10-bis(trichlorosilyl)decane into solid-state materials, such as bridged polysilsesquioxanes, proceeds via hydrolysis and condensation reactions. Understanding and controlling the kinetics of these steps are paramount for tailoring the final material properties. In-situ monitoring techniques provide real-time data on the consumption of reactants and the formation of intermediate and final products without disrupting the reaction.
Spectroscopic methods are at the forefront of in-situ monitoring for organosilane reactions. nih.gov Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy allows for the real-time observation of chemical changes at a surface. dtic.milacs.org For the hydrolysis of this compound, this could involve monitoring the disappearance of the Si-Cl bond signal and the appearance of Si-OH (silanol) and Si-O-Si (siloxane) bond vibrations. dtic.mil
Raman spectroscopy is another powerful tool, offering complementary information to FTIR. mt.comnii.ac.jp It can be used to track the decrease in intensity of Si-Cl or Si-OCH₃ (if methoxylated) groups and analyze the formation of siloxane networks. scirp.orgresearchgate.net Its advantages include the ability to use fiber optic probes for remote, in-situ analysis in various reaction vessels and its low sensitivity to water, which is a key component in the hydrolysis step. mt.comscirp.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, provides detailed information about the different silicon species present in the reaction medium. tandfonline.com It can distinguish between the initial monomer, hydrolyzed intermediates (silanols), and various condensed species (dimers, trimers, and more complex T-structures). tandfonline.com This makes NMR an invaluable tool for obtaining a rich dataset on the kinetics of both hydrolysis and condensation. nih.gov Furthermore, optical turbidity scanning can monitor the macroscopic changes, such as the depletion of an insoluble silane (B1218182) phase and the subsequent turbidity increase from particle formation during condensation. mdpi.comx-mol.com
Table 1: Comparison of In-situ Monitoring Techniques for this compound Reactions
| Technique | Information Provided | Advantages | Limitations | Relevant Research |
|---|---|---|---|---|
| ATR-FTIR | Changes in functional groups (Si-Cl, Si-OH, Si-O-Si). | High surface sensitivity, real-time monitoring. | Limited to the interface; can be affected by sample opacity. | dtic.milacs.org |
| Raman Spectroscopy | Vibrational changes in Si-O-Si networks and Si-Cl bonds. | Low water interference, fiber optic probe compatibility, in-situ analysis. | Potential for sample fluorescence or heating by the laser. | mt.comscirp.orgresearchgate.net |
| ²⁹Si NMR Spectroscopy | Quantitative data on various silicon species (monomer, intermediates, condensed structures). | Highly detailed structural and kinetic information. | Lower sensitivity, requires NMR-compatible reaction setup. | nih.govtandfonline.com |
| Optical Turbidity | Macroscopic kinetics of hydrolysis (reactant depletion) and condensation (sol formation). | Simple, tracks phase changes and particle formation. | Provides less molecular-level detail. | mdpi.comx-mol.com |
Novel Approaches for Controlling Hierarchical Structures in Derived Materials
The long, flexible decane (B31447) bridge of this compound makes it an ideal building block for creating materials with hierarchical structures—materials possessing porosity on multiple length scales (e.g., micropores and mesopores). Such structures are highly desirable for applications in catalysis, separation, and adsorption, as they enhance mass transport and accessibility to active sites. rsc.orgmdpi.com
One key strategy is the use of organosilanes as structure-directing agents or templates during the synthesis of materials like zeolites or mesoporous silica (B1680970). rsc.orgmdpi.comespublisher.com The organic decane chain of this compound can act as a "soft template" or a mesoporogen. During the sol-gel process, the hydrolysis and co-condensation of this molecule with a primary silica source (like tetraethylorthosilicate) can generate an organic-inorganic composite. Subsequent removal of the organic decane bridge via calcination creates mesopores within the microporous silica or zeolite framework. rsc.org The length of the alkyl chain in bis(silyl)alkane precursors is a critical parameter for tuning pore size. mdpi.comunm.edu
Recent advances focus on achieving greater control over the final architecture. This includes:
Dual Templating: Using the organosilane in conjunction with other soft templates like surfactants or cationic polymers to gain finer control over the resulting pore sizes and their arrangement. rsc.org
Organosilane-Assisted Synthesis: Adding this compound as a growth modifier in zeolite synthesis can disrupt crystal growth, leading to the formation of layer-like or nanosheet morphologies with inter-crystalline mesoporosity. acs.org
Post-Synthesis Modification: Creating materials with hierarchical pores can also be achieved through destructive methods like desilication (alkaline leaching) of a pre-formed zeolite, where the presence of organic functionalities can influence the leaching process. mdpi.comrsc.org
The choice of synthesis conditions—such as precursor concentration, catalyst, solvent, and temperature—plays a crucial role in kinetically controlling the sol-gel process and, consequently, the final textural properties of the bridged polysilsesquioxane material. srce.hr This allows for the fabrication of solids with desired surface areas and pore sizes from a single monomer. srce.hr
Table 2: Influence of Organosilane Precursor on Hierarchical Material Properties
| Precursor Characteristic | Influence on Derived Material | Example Application | Relevant Research |
|---|---|---|---|
| Alkyl Bridge Length (e.g., decane) | Acts as a template, directly influencing mesopore size and volume. | Creating tailored porous materials for chromatography or catalysis. | mdpi.comunm.edu |
| Functional Groups on Bridge | Modifies surface properties (hydrophobicity/hydrophilicity) of the final material. | Selective adsorption, functional catalyst supports. | acs.org |
| Concentration of Organosilane | Affects the degree of mesoporosity and the overall morphology (e.g., nanoparticles vs. monoliths). | Tuning material density and surface area. | srce.hr |
| Reactivity of Silyl (B83357) Group (e.g., -SiCl₃) | Influences the rate of hydrolysis and condensation, affecting network formation. | Controlling gelation time and final polymer structure. | acs.org |
Integration of Machine Learning and AI in Materials Discovery and Design
The development of new materials from precursors like this compound is a complex process with a vast parameter space. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process, moving from traditional trial-and-error experimentation to a data-driven, predictive paradigm. mdpi.comrsc.orgacs.org
For materials derived from this compound, AI and ML can be applied in several ways:
Property Prediction: ML models, such as artificial neural networks (ANNs) and support vector machines (SVMs), can be trained on datasets that correlate precursor structures and synthesis conditions with the final properties of the material (e.g., mechanical strength, thermal stability, porosity). nih.govmdpi.comresearchgate.net This allows for the prediction of the properties of a hypothetical material made from this compound under specific conditions before it is ever synthesized.
Inverse Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can perform inverse design. agh.edu.plarxiv.orgicm.edu.pl Instead of predicting properties from a structure, these models can generate new material structures or suggest synthesis parameters that are optimized to achieve a desired set of target properties. arxiv.orgcornell.edu For example, an AI could be tasked to design a polysilsesquioxane with maximum surface area and a specific pore size distribution by suggesting the optimal ratio of this compound to other co-monomers and the ideal reaction pH.
Accelerating Simulations: AI can create surrogate models that rapidly predict the results of computationally expensive simulations, such as Density Functional Theory (DFT), which are used to determine material stability and electronic properties. entalpic.ai
Retrosynthesis and Reaction Optimization: AI tools can help design and optimize the chemical pathways to synthesize the organosilane precursors themselves or to plan the multi-step polymerization and processing needed to create the final material. cecam.org
The integration of AI with automated robotic experimentation platforms creates a closed loop for autonomous materials discovery, where the AI designs experiments, a robot performs them, and the results are fed back to the AI to refine its models for the next cycle of discovery. mdpi.com
Table 3: Application of AI/ML Models in Designing Materials from this compound
| AI/ML Model Type | Specific Application | Potential Outcome | Relevant Research |
|---|---|---|---|
| Artificial Neural Networks (ANN) | Predict quantitative structure-property relationships (QSPR). | Accurate prediction of mechanical, thermal, or optical properties of derived polymers. | nih.govmdpi.comresearchgate.net |
| Generative Adversarial Networks (GANs) | Generate novel material compositions and structures with desired properties. | Discovery of new hybrid materials with enhanced performance characteristics. | agh.edu.plarxiv.orgicm.edu.pl |
| Bayesian Optimization | Efficiently search the vast space of synthesis parameters (e.g., temperature, concentration). | Optimization of reaction conditions to maximize yield or a specific material property. | cecam.orgmdpi.com |
| Generative Flow Networks (GFlowNets) | Generate valid and stable crystal or molecular structures step-by-step. | Design of chemically realistic and synthesizable inorganic-organic hybrid structures. | entalpic.ai |
Future Research Trajectories and Emerging Applications
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
The primary industrial method for synthesizing compounds like 1,10-bis(trichlorosilyl)decane is the hydrosilylation of α,ω-dienes (in this case, 1,9-decadiene) with trichlorosilane (B8805176). mdpi.com This reaction is typically catalyzed by precious metals, most commonly platinum complexes. researchgate.net While effective, future research is increasingly focused on aligning this synthesis with the principles of green chemistry to enhance sustainability. solubilityofthings.comnih.gov
Key areas of exploration include:
Catalyst Development : A major focus is replacing expensive and rare platinum catalysts with catalysts based on more abundant and less toxic metals like nickel or iron. researchgate.netacs.org This aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. msu.edupaperpublications.org
Atom Economy : Hydrosilylation is an addition reaction, which inherently has a high atom economy, a core principle of green chemistry that aims to maximize the incorporation of all reactant materials into the final product. msu.edu Research can optimize reaction conditions to minimize side reactions and ensure all of the 1,9-decadiene (B157367) is converted to the desired product.
Safer Reagents and Waste Reduction : Trichlorosilane is a hazardous and highly reactive substance. Research into alternative silylating agents or process improvements that enhance safety and minimize the generation of hazardous waste is crucial for making the synthesis greener and more sustainable. nih.govmdpi.com
Integration into Additive Manufacturing and 3D Printing of Hybrid Materials
Additive manufacturing, or 3D printing, requires materials with highly specific properties. am-material-marketplace.com this compound is a promising precursor for creating novel hybrid resins for 3D printing technologies such as stereolithography (SLA). dakenchem.com Upon hydrolysis, the trichlorosilyl (B107488) groups react to form a robust and stable inorganic polysiloxane (silicone) network, while the organic decane (B31447) chain is integrated as a flexible linker. smolecule.comrussoindustrial.ru
This integration could lead to the development of materials with a unique combination of properties desirable for 3D printing:
Flexibility and Toughness : The long decane chain can impart significant flexibility to the otherwise rigid siloxane network, resulting in printed objects that are less brittle and more durable. scirp.org
Thermal and Chemical Stability : The inorganic siloxane backbone provides excellent thermal stability and resistance to chemical degradation, surpassing many purely organic polymers. mdpi.com
Hydrophobicity : The hydrocarbon nature of the decane linker results in materials that are inherently water-repellent. cfmats.com
Future research will likely focus on formulating photocurable resins that incorporate this compound or its derivatives (like 1,10-bis(triethoxysilyl)decane) to create 3D-printed parts for specialized applications requiring durability, flexibility, and environmental resistance.
Multifunctional Material Design Utilizing Derivatives of this compound
The true versatility of this compound is realized in its use as a "dipodal" silane (B1218182), which can form up to six bonds with a substrate, offering significantly greater hydrolytic stability and durability than conventional monosilanes. gelest.com This makes it and its derivatives ideal for designing multifunctional materials, particularly advanced coatings and composites.
By reacting this compound with alcohols like ethanol (B145695) or methanol (B129727), more manageable derivatives such as 1,10-bis(triethoxysilyl)decane (B6296623) and 1,10-bis(trimethoxysilyl)decane are produced. These derivatives are less reactive with ambient moisture and are commonly used as surface modifiers and crosslinkers. sikemia.comsikemia.com
Potential applications in multifunctional material design include:
Protective Coatings : Creating coatings that are simultaneously superhydrophobic (water-repelling) and strongly adhered to metal or glass surfaces for enhanced corrosion protection and self-cleaning properties. mdpi.com
Adhesion Promoters : Acting as a molecular bridge between inorganic fillers (like glass fibers or silica) and organic polymer matrices to create reinforced composites with improved mechanical strength and longevity. dakenchem.combohrium.com
Hybrid Organic-Inorganic Polymers : Forming novel polymers through sol-gel processes where the flexible decane linker and rigid siloxane nodes create materials with tunable mechanical and thermal properties. smolecule.commdpi.com
Q & A
Q. What are the optimal synthetic routes for 1,10-Bis(trichlorosilyl)decane, and how can reaction efficiency be monitored?
The synthesis typically involves chlorosilylation of decane-1,10-diol using trichlorosilane under anhydrous conditions. A reflux setup with inert gas purging (e.g., nitrogen) is recommended to prevent hydrolysis of trichlorosilane intermediates. Reaction progress can be monitored via in situ Fourier-transform infrared spectroscopy (FT-IR) to track Si-Cl bond formation (disappearance of -OH stretches at ~3200 cm⁻¹) or gas chromatography-mass spectrometry (GC-MS) for intermediate identification. Post-reaction purification via fractional distillation under reduced pressure minimizes byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming molecular structure, with ²⁹Si NMR resolving trichlorosilyl group environments (δ ~10–20 ppm). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while elemental analysis validates stoichiometry. Cross-referencing with databases like NIST Chemistry WebBook aids spectral interpretation .
Q. How does this compound behave under varying humidity and temperature conditions?
The compound is highly moisture-sensitive due to reactive Si-Cl bonds. Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Controlled humidity chambers (e.g., 30–90% RH) paired with Raman spectroscopy can track hydrolysis kinetics, revealing silanol formation. Storage recommendations include desiccated environments (-20°C) in amber vials to prevent photodegradation .
Q. What purification strategies mitigate byproducts in this compound synthesis?
Column chromatography using silica gel (hexane/ethyl acetate gradient) removes unreacted diol and oligomeric siloxanes. Recrystallization from non-polar solvents (e.g., hexane) at low temperatures improves crystalline yield. For large-scale production, short-path distillation under high vacuum (≤0.1 mmHg) enhances separation efficiency .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
Implement a factorial experimental design (e.g., 3² design) to test variables like reaction time, temperature, and catalyst loading. Statistical tools (ANOVA) identify significant factors affecting yield. Collaborative inter-laboratory studies with standardized protocols (e.g., ISO guidelines) reduce batch-to-batch variability .
Advanced Research Questions
Q. How can discrepancies in reported thermal stability data for this compound be resolved?
Discrepancies often arise from differences in sample preparation (e.g., residual solvent, moisture content). Replicate TGA/DSC experiments using rigorously dried samples under identical conditions (heating rate: 10°C/min, N₂ atmosphere) are critical. Cross-validate results with evolved gas analysis (EGA-MS) to identify decomposition pathways. Meta-analysis of published data with attention to experimental parameters (e.g., crucible material) clarifies outliers .
Q. What mechanistic insights explain the reactivity of this compound in surface functionalization?
The trichlorosilyl groups undergo hydrolysis-condensation reactions on hydroxylated surfaces (e.g., silica nanoparticles), forming covalent Si-O-Si linkages. In situ atomic force microscopy (AFM) or quartz crystal microbalance (QCM) studies quantify adsorption kinetics. Density functional theory (DFT) calculations model transition states, revealing steric effects from the decane backbone on reaction barriers .
Q. Which computational approaches predict the compound’s interaction with polymeric matrices?
Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model diffusion coefficients and interfacial adhesion in polymer composites. Solubility parameters (Hansen solubility spheres) derived from COSMO-RS predict compatibility with polymers like PDMS. Machine learning models trained on existing silylation datasets optimize formulation parameters .
Q. How can reaction conditions be optimized to minimize oligomerization during synthesis?
Kinetic studies using stopped-flow UV-Vis spectroscopy identify early oligomerization events. Adjusting solvent polarity (e.g., toluene vs. dichloromethane) and stoichiometric excess of trichlorosilane (1.2–1.5 eq) suppresses side reactions. Continuous-flow microreactors enhance heat/mass transfer, reducing residence time and improving selectivity .
Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond-length and angle data for crystalline derivatives. Solid-state NMR (¹³C CP/MAS, ²⁹Si MAS) clarifies amorphous phase structures. Synchrotron-based X-ray absorption spectroscopy (XAS) probes local Si environments in hybrid materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
